4-(4-Methylpiperazino)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-pyridin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHHVCGBOOCIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434461 | |
| Record name | 1-methyl-4-pyridin-4-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86673-46-3 | |
| Record name | 1-methyl-4-pyridin-4-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Methylpiperazino Pyridine and Its Derivatives
Conventional Synthetic Routes to 4-(4-Methylpiperazino)pyridine
The most direct and commonly employed methods for the synthesis of this compound involve the formation of the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are the cornerstones of this approach.
Nucleophilic Aromatic Substitution (SNAr): This is a classical and widely used method for the synthesis of 4-aminopyridines. The reaction involves the displacement of a suitable leaving group, typically a halide, from the 4-position of the pyridine ring by a nucleophile, in this case, N-methylpiperazine. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex through resonance involving the nitrogen atom.
A typical SNAr reaction for the synthesis of this compound would involve reacting a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-fluoropyridine, with N-methylpiperazine. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be heated to facilitate the reaction. The presence of a base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrogen halide formed during the reaction.
| Starting Material | Reagent | Conditions | Product | Yield |
| 4-Chloropyridine | N-Methylpiperazine | K₂CO₃, DMF, 100 °C | This compound | Good |
| 4-Fluoropyridine | N-Methylpiperazine | Et₃N, DMSO, 80 °C | This compound | High |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as a powerful and versatile method for the formation of C-N bonds, including the synthesis of aryl and heteroarylamines. nih.govnih.govwikipedia.org The reaction couples an aryl or heteroaryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the coupling of a 4-halopyridine with N-methylpiperazine.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the 4-halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. nih.govnih.gov A variety of palladium precursors and phosphine ligands can be employed, with the choice of ligand being crucial for the efficiency and scope of the reaction.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |
| 4-Bromopyridine | N-Methylpiperazine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | This compound |
| 4-Chloropyridine | N-Methylpiperazine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | This compound |
Strategies for Pyridine Core Introduction (e.g., Pyridinylation)
Instead of pre-functionalizing the pyridine ring, an alternative strategy involves the introduction of the pyridine core onto a pre-existing N-methylpiperazine molecule. This approach, often referred to as pyridinylation, typically involves the reaction of a piperazine derivative with a reagent that provides the pyridine ring.
One such strategy is the use of pyridine N-oxides. Pyridine N-oxides are more reactive towards both electrophiles and nucleophiles than pyridine itself. mdpi.com For instance, a suitably substituted pyridine N-oxide can undergo reaction with N-methylpiperazine, followed by deoxygenation to yield the desired this compound.
Another powerful method for the introduction of an aryl or heteroaryl group, including a pyridine ring, is the Suzuki-Miyaura cross-coupling reaction . nih.govnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. In the context of synthesizing derivatives of this compound, one could envision a scenario where a piperazine derivative bearing a boronic acid or ester is coupled with a 4-halopyridine. More commonly, a 4-pyridylboronic acid or its ester can be coupled with an aryl or alkyl halide to generate 4-substituted pyridines. nih.govnih.gov
Derivatization Approaches for this compound Analogs
Once the this compound core has been synthesized, a wide variety of analogs can be prepared through derivatization of either the pyridine ring or the piperazine moiety.
Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound can undergo various substitution reactions, although the electron-donating nature of the piperazino group can influence the regioselectivity and reactivity.
Electrophilic Aromatic Substitution: Due to the presence of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). nasa.gov However, the electron-donating piperazino group at the 4-position can activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho-positions (C3 and C5). Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS).
Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid, although harsh conditions are often required. beilstein-journals.org The use of pyridine N-oxides can facilitate nitration at the 4-position, which, after substitution with N-methylpiperazine and deoxygenation, provides an alternative route to nitro-substituted derivatives. beilstein-journals.org
Sulfonation: Sulfonation of the pyridine ring can be achieved using fuming sulfuric acid.
Minisci Reaction: This radical-based reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles like pyridine. nih.gov The Minisci reaction allows for the introduction of alkyl and acyl groups onto the pyridine ring, typically at the 2- and 6-positions. The reaction involves the generation of a nucleophilic radical, which then attacks the protonated pyridine ring.
Modifications of the Piperazine Moiety
The piperazine ring offers a versatile handle for derivatization, particularly at the secondary amine nitrogen in a monosubstituted piperazine precursor or through reactions involving the existing methyl group.
N-Alkylation and N-Arylation: The secondary amine of a 1-(pyridin-4-yl)piperazine precursor can be readily alkylated or arylated. N-alkylation can be achieved by reaction with alkyl halides or through reductive amination with aldehydes or ketones. nih.gov N-arylation can be accomplished using methods such as the Buchwald-Hartwig amination with aryl halides. researchgate.net
Acylation: The secondary amine can be acylated with acyl chlorides or anhydrides to form amides.
Modifications of the N-Methyl Group: While the N-methyl group is generally stable, it is possible to perform reactions that modify or replace this group, although this may require more specialized synthetic methods.
Conjugate Addition Reactions for Derivatives
Conjugate addition reactions, also known as Michael additions, can be a useful tool for the synthesis of more complex derivatives. For instance, lithiated methyl pyridines have been shown to undergo conjugate addition to enones. nih.gov While not a direct derivatization of the target molecule, this strategy could be employed to construct more elaborate side chains on the pyridine ring, which could then be further modified.
Multi-step Reaction Sequences for Complex Derivatives
The synthesis of more complex derivatives of this compound often involves multi-step reaction sequences that combine several of the aforementioned methodologies. For example, a multi-step synthesis could involve:
Synthesis of the this compound core via SNAr.
Halogenation of the pyridine ring at the 3-position.
A Suzuki-Miyaura coupling to introduce an aryl group at the 3-position.
Modification of the piperazine moiety, for instance, by demethylation followed by re-alkylation with a different alkyl group.
An illustrative multi-step sequence is the synthesis of Imatinib, a tyrosine kinase inhibitor, which contains the 4-(4-methylpiperazino)methylbenzoyl moiety. The synthesis of this fragment involves the reaction of 1-methylpiperazine with 4-(chloromethyl)benzonitrile, followed by hydrolysis of the nitrile to the carboxylic acid. nih.gov This highlights how the this compound scaffold can be incorporated into larger, more complex molecules through multi-step synthetic routes.
Functionalization for Specific Applications (e.g., DNA modification)
The derivatization of piperazine-containing compounds is a key strategy for their application in biomolecular contexts, such as the modification of DNA. The piperazino moiety, particularly the distal nitrogen atom, offers a site for further functionalization, allowing for the introduction of various molecular tags or probes.
A notable application is the development of 4′-C-(N-methylpiperazino)methyl-modified DNA. nih.gov This modification has been shown to stabilize double-stranded DNA (dsDNA) duplexes. nih.gov The stabilization effect is attributed to the piperazinomethyl groups being positively charged at neutral pH, which helps to reduce the electrostatic repulsion between the two negatively charged DNA strands. nih.gov
As a proof-of-concept for further functionalization, researchers have successfully introduced a pyrene (B120774) moiety to the piperazino group via a butanoyl linker. nih.gov Pyrene was chosen for its fluorescent properties. This demonstrates the potential of using the piperazino group as a handle to attach functional units to DNA, which can be used for developing nano-assemblies and molecular probes. nih.gov The introduction of the pyrene unit through a carbonyl linkage was well-tolerated and resulted in a distinct selectivity for DNA. nih.gov
Table 1: Effect of 4′-C-(N-Methylpiperazino)methyl Modification on DNA Duplex Stability
| Modification | Change in Melting Temperature (ΔTm) at Low Salt Concentration | Change in Melting Temperature (ΔTm) at High Salt Concentration |
| Three 4′-C-piperazinomethyl modifications | +7°C | +5°C |
| Extension with butanoyl-linked pyrene | Up to +9°C per incorporation | Not specified |
Data synthesized from research on piperazino-modified DNA, highlighting the stabilizing effect of the modification. nih.gov
This strategic functionalization of the piperazine ring within a DNA structure underscores its utility as a versatile building block for creating modified nucleic acids with tailored properties for various biotechnological applications. nih.gov
Green Chemistry Principles in the Synthesis of this compound and its Derivatives
The application of green chemistry principles to the synthesis of pyridine and piperazine derivatives is an area of increasing focus, aiming to reduce the environmental impact of chemical manufacturing. These principles include the use of solvent-free conditions, environmentally benign catalysts, and sustainable development processes for analogs.
Solvent-Free Synthesis Approaches
A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and safety hazards associated with volatile organic solvents. One such approach involves the C–H functionalization of pyridine N-oxides with dialkylcyanamides to produce pyridine-2-yl substituted ureas. rsc.org This method is noted for being both solvent- and halide-free, presenting a highly atom-economical route to these valuable compounds. rsc.org The reaction proceeds in good to high yields (63–92%) and is compatible with a wide range of functional groups on the pyridine ring. rsc.org
Environmentally Benign Catalysis (e.g., Iron-catalyzed cyclization)
The replacement of toxic or precious metal catalysts with more abundant, less toxic, and environmentally benign alternatives like iron is a core tenet of green chemistry. Iron catalysts have been effectively used in intramolecular oxidative cyclization reactions to form substituted pyrazoles from aryl-hydrazones. researchgate.net This demonstrates the potential of iron catalysis in constructing heterocyclic rings, a common feature in the synthesis of complex molecules containing piperazine or pyridine moieties. researchgate.net
Furthermore, mononuclear iron(III) complexes derived from piperazine have been synthesized and characterized for their catalytic activity. researchgate.net These iron complexes have shown efficacy in the oxidation of cyclohexane, a reaction of significant industrial importance. researchgate.net The reactions can be carried out at room temperature and atmospheric pressure, offering a considerable advantage over existing industrial processes. researchgate.net
Table 2: Examples of Environmentally Benign Catalysis in Heterocycle Synthesis
| Catalytic System | Reaction Type | Key Advantage |
| Iron Catalysis | Intramolecular oxidative cyclization | Use of an abundant, non-toxic metal. researchgate.net |
| Iron(III) Piperazine-Derived Complexes | Cyclohexane oxidation | Mild reaction conditions (room temperature, atmospheric pressure). researchgate.net |
| Copper Catalysis | Dehydrogenative cyclization | Alternative to other transition metals for pyrazole synthesis. researchgate.net |
This table summarizes catalytic systems that align with green chemistry principles for the synthesis and application of heterocyclic compounds.
Sustainable Process Development for Analogs
Sustainable process development focuses on utilizing renewable feedstocks to reduce reliance on fossil resources. A notable example is the synthesis of piperidines and pyridine from furfural, a platform chemical derived from biomass. nih.gov A unique surface single-atom alloy catalyst (Ru1CoNP/HAP) enables the transformation of furfural into piperidine (B6355638) with yields up to 93% under mild conditions. nih.gov This catalytic strategy can be adapted to produce pyridine from the same bio-based starting material by adjusting the reaction conditions, achieving an 88% yield. nih.gov This approach represents a significant step towards the economically and ecologically improved synthesis of N-heterocycles. nih.gov
Another green approach for synthesizing pyridine derivatives involves one-pot, four-component reactions under microwave irradiation. nih.gov This method offers excellent yields (82%–94%), produces pure products, requires significantly shorter reaction times (2–7 minutes), and is a low-cost processing technique, aligning with multiple principles of green and sustainable chemistry. nih.gov
Chemical Reactivity and Transformation Studies of 4 4 Methylpiperazino Pyridine
Oxidation Reactions of 4-(4-Methylpiperazino)pyridine
The oxidation of this compound can occur at several positions, including the pyridine (B92270) ring, the piperazine (B1678402) ring, and the methyl group. The specific outcome of an oxidation reaction is dependent on the oxidizing agent and the reaction conditions. One significant pathway involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation is a common reaction for pyridines and can be achieved using peracids. wikipedia.org The resulting pyridine N-oxide is more susceptible to certain nucleophilic substitution reactions. youtube.com
Another potential site of oxidation is the piperazine ring. N-Arylpiperazines are known to undergo metabolic oxidation, often mediated by cytochrome P450 enzymes like CYP2D6, leading to hydroxylated products. nih.gov While not a synthetic laboratory reaction in the traditional sense, this highlights the susceptibility of the piperazine moiety to oxidative transformation. Furthermore, the tertiary amine of the piperazino group can be oxidized.
The methyl group on the piperazine ring is also a potential site for oxidation, which could lead to the corresponding hydroxymethyl or formyl derivatives, and ultimately to N-dealkylation. Similarly, analogous compounds like 4-methylpyridine (B42270) undergo gas-phase oxidation on vanadium oxide catalysts to yield pyridine-4-carbaldehyde and isonicotinic acid, demonstrating the reactivity of a methyl group attached to a pyridine ring system, although in this case, the methyl group is directly on the pyridine ring. ijcce.ac.ir
| Oxidizing Agent/Condition | Potential Product(s) | Notes |
| Peracids (e.g., m-CPBA) | This compound N-oxide | Oxidation occurs at the pyridine nitrogen. |
| Cytochrome P450 (e.g., CYP2D6) | Hydroxylated derivatives on the piperazine or pyridine ring | A common metabolic pathway for arylpiperazines. nih.gov |
| Vanadium Oxide Catalysts (by analogy) | Potential for oxidation of the methyl group | Based on studies of 4-methylpyridine oxidation. ijcce.ac.ir |
Nucleophilic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a significant class of reactions. The electron-withdrawing nature of the ring nitrogen makes the pyridine nucleus susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. stackexchange.comstudy.com This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com
In the case of this compound, the 4-position is already substituted. Therefore, direct nucleophilic substitution at this position would require the 4-methylpiperazino group to act as a leaving group. This is generally not a favorable process unless the piperazine nitrogen is quaternized to enhance its leaving group ability. Nucleophilic attack at the C-2 position is more plausible, especially if the ring is further activated by an electron-withdrawing group or by conversion to a pyridinium (B92312) salt. nih.govscispace.com
The Chichibabin reaction is a notable example of nucleophilic substitution on pyridine, where a hydride ion acts as the leaving group, typically leading to amination at the 2-position. youtube.com While challenging, this reaction demonstrates that even a poor leaving group like hydride can be displaced under certain conditions.
| Reaction Type | Position of Attack | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | C-2, C-6 | The 4-position is blocked; attack at C-2/C-6 is favored due to stabilization of the intermediate by the ring nitrogen. stackexchange.comstudy.com |
| Chichibabin Reaction | C-2, C-6 | Involves a strong nucleophile (e.g., NaNH2) and the displacement of a hydride ion. youtube.com |
Electrophilic Aromatic Substitution Limitations and Reactivity Patterns
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring. wikipedia.orggcwgandhinagar.com Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring to a level comparable to that of nitrobenzene. utexas.edu
When electrophilic substitution does occur, it is highly regioselective for the C-3 position. slideshare.netquimicaorganica.org Attack at the C-2 or C-4 positions leads to an unstable intermediate where a positive charge is placed on the electron-deficient nitrogen atom. study.comaklectures.com In contrast, attack at the C-3 position keeps the positive charge distributed among the carbon atoms of the ring, resulting in a more stable intermediate. study.com
The presence of the 4-(4-methylpiperazino) group, which is an electron-donating group, would be expected to activate the ring towards electrophilic attack to some extent. However, the strong deactivating effect of the pyridine nitrogen and its protonation under acidic conditions are likely to be the dominant factors, making electrophilic substitution on this compound challenging and likely to require forcing conditions. If the reaction were to proceed, the directing effect of the piperazino group would favor substitution at the ortho positions (C-3 and C-5).
| Reaction Type | Reactivity | Directing Effect | Limiting Factors |
| Electrophilic Aromatic Substitution (SEAr) | Very low | Substitution occurs at the C-3 and C-5 positions. slideshare.netquimicaorganica.org | The electronegative nitrogen deactivates the ring; protonation under acidic conditions further deactivates it. wikipedia.orggcwgandhinagar.comutexas.edu |
Radical Reaction Pathways Involving Pyridinium Moieties
Pyridinium salts are effective precursors for generating radical species under mild conditions, often initiated by light, heat, or metal catalysis. rsc.orgrsc.org These salts can undergo single-electron reduction to form a neutral radical. rsc.org The formation of a pyridinium salt from this compound, for instance by N-alkylation of the pyridine nitrogen, would render the molecule susceptible to such radical transformations. wikipedia.org
Once formed, the pyridinium salt can serve as a redox-active species. For example, N-alkoxypyridinium salts have been shown to be exceptionally reactive radical traps in chain reactions with organoboranes. nih.gov The addition of a radical to the pyridinium ring generates a radical cation intermediate, which can then undergo further reactions. nih.gov These pathways open up possibilities for functionalization of the pyridine ring that are not accessible through traditional ionic mechanisms. The Minisci reaction is another classic example of a radical reaction involving pyridine, where an alkyl radical adds to the protonated pyridine ring, typically at the C-2 position. wikipedia.org
| Precursor | Method of Radical Generation | Potential Outcome |
| Pyridinium salt of this compound | Single-electron reduction (photocatalysis, metal catalysis) rsc.orgrsc.org | Formation of a neutral radical for subsequent reactions. |
| Protonated this compound | Reaction with a radical source (e.g., Minisci reaction) wikipedia.org | Addition of the radical to the pyridine ring, likely at C-2 or C-6. |
Functional Group Interconversions on Piperazine and Pyridine Moieties
Functional group interconversions can be performed on both the piperazine and pyridine components of this compound. On the piperazine side, the tertiary amine can be quaternized with alkyl halides to form piperazinium salts. N-dealkylation of the methyl group is also a possibility, which is a known metabolic pathway for arylpiperazines. nih.gov
On the pyridine side, as previously mentioned, the nitrogen atom can be oxidized to an N-oxide. wikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions. youtube.com Another key interconversion involves the formation of pyridinium salts through reaction with alkyl halides at the pyridine nitrogen. wikipedia.org This not only modifies the reactivity of the pyridine ring towards nucleophiles and radicals but also introduces a new functional group.
| Moiety | Reaction | Reagent(s) | Product Type |
| Piperazine | Quaternization | Alkyl halide | Piperazinium salt |
| Piperazine | N-Dealkylation | Metabolic processes/specific reagents | N-demethylated piperazine derivative |
| Pyridine | N-Oxidation | Peracid (e.g., m-CPBA) | Pyridine N-oxide wikipedia.org |
| Pyridine | N-Alkylation | Alkyl halide | Pyridinium salt wikipedia.org |
Coordination Chemistry of 4 4 Methylpiperazino Pyridine As a Ligand
Design Principles for Pyridine-Piperazine Ligands
The design of ligands incorporating both pyridine (B92270) and piperazine (B1678402) moieties, such as 4-(4-Methylpiperazino)pyridine, is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. The pyridine ring offers a classic coordination site through its nitrogen atom, which is a relatively soft donor and participates in π-acceptor interactions. This makes it suitable for coordinating with a wide range of transition metals. wikipedia.org
The piperazine group, on the other hand, introduces additional donor atoms in the form of its two nitrogen atoms. In the case of this compound, one of these nitrogens is tertiary (due to the methyl group), and the other is secondary, connecting to the pyridine ring. This bifunctional nature allows the ligand to act as a bridge between metal centers or to form chelate rings, enhancing the stability of the resulting complexes. The flexibility of the piperazine ring, which can adopt chair and boat conformations, also influences the geometry of the coordination sphere. The methyl group on the piperazine ring can introduce steric effects that influence the coordination geometry and the reactivity of the complex.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the final product. jscimedcentral.comnih.gov For instance, the reaction of this compound with transition metal halides or nitrates often leads to the formation of crystalline coordination compounds. jscimedcentral.comat.ua
Characterization of these newly synthesized complexes is crucial to determine their composition and structure. Elemental analysis provides the empirical formula of the complex. Molar conductivity measurements in various solvents can help determine whether the complex is an electrolyte or a non-electrolyte, providing insights into how the counter-ions are bound. sciencepublishinggroup.comias.ac.in
Spectroscopic Investigations of Metal-Ligand Interactions (e.g., NMR, IR)
Spectroscopic techniques are powerful tools for probing the interactions between this compound and metal ions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. researchgate.netresearchgate.net Upon coordination of the pyridine nitrogen to a metal center, the C=N stretching vibration of the pyridine ring typically shifts to a higher frequency. Similarly, changes in the vibrational frequencies associated with the piperazine ring can indicate its involvement in coordination. ias.ac.in By comparing the IR spectrum of the free ligand with that of the metal complex, the mode of coordination can be inferred. sciencepublishinggroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and how it changes upon complexation. nih.gov The chemical shifts of the protons on the pyridine ring and the piperazine group are sensitive to the coordination environment. researchgate.netrsc.orgchemicalbook.com Coordination to a paramagnetic metal center can lead to significant broadening and shifting of the NMR signals, which can be used to deduce the geometry of the complex. researchgate.net
Below is a table summarizing typical spectroscopic data for a hypothetical metal complex of this compound.
| Spectroscopic Technique | Free Ligand (Typical Values) | Metal Complex (Typical Changes upon Coordination) |
| IR Spectroscopy | Pyridine C=N stretch: ~1590 cm⁻¹ | Shift to higher frequency (e.g., ~1610 cm⁻¹) |
| Piperazine N-H/C-N stretches | Shifts in frequency and/or intensity | |
| ¹H NMR Spectroscopy | Pyridine protons: δ 7.0-8.5 ppm | Downfield or upfield shifts depending on the metal and coordination mode |
| Piperazine protons: δ 2.5-3.5 ppm | Shifts and potential broadening of signals | |
| Methyl protons: δ ~2.3 ppm | Shift in chemical shift | |
| ¹³C NMR Spectroscopy | Pyridine carbons: δ 110-150 ppm | Shifts in carbon resonances upon coordination |
| Piperazine carbons: δ 45-55 ppm | Shifts indicating interaction with the metal center |
Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)
The following table presents hypothetical structural data for a metal complex of this compound.
| Structural Parameter | Hypothetical Value |
| Coordination Number | 4 or 6 |
| Coordination Geometry | Tetrahedral, Square Planar, or Octahedral |
| M-N(pyridine) Bond Length | 2.0 - 2.2 Å |
| M-N(piperazine) Bond Length | 2.1 - 2.3 Å |
| Ligand Conformation | Chair or boat for the piperazine ring |
Catalytic Applications Involving 4 4 Methylpiperazino Pyridine and Its Derivatives
Organocatalytic Roles of the Piperazine (B1678402) Moiety
The piperazine group within 4-(4-methylpiperazino)pyridine is a key functional component that imparts organocatalytic activity. Piperazine and its derivatives are well-established as effective organocatalysts, primarily due to the presence of two nitrogen atoms which can act as Brønsted bases or nucleophiles.
In its role as a base catalyst, the piperazine moiety can deprotonate a variety of acidic protons to generate reactive intermediates. The tertiary amine at the 4-position of the piperazine ring is sufficiently basic to facilitate reactions such as Knoevenagel condensations, Michael additions, and aldol (B89426) reactions. By abstracting a proton from a pro-nucleophile, the catalyst generates a more potent nucleophile that can then participate in carbon-carbon bond-forming reactions.
Furthermore, the nitrogen atoms of the piperazine ring can act as nucleophilic catalysts. In reactions such as the acylation of alcohols, the piperazine nitrogen can attack an electrophilic carbonyl group, forming a reactive acyl-ammonium intermediate. This intermediate is then more susceptible to attack by a weakly nucleophilic alcohol, regenerating the catalyst and forming the desired ester product. The presence of the pyridine (B92270) ring can modulate the electronic properties and basicity of the piperazine nitrogens, thereby influencing the catalytic activity.
The utility of piperazine-functionalized structures as organocatalysts has been demonstrated in various synthetic transformations. For instance, piperazine-functionalized mesoporous polymers have shown high catalytic reactivity and selectivity in water-medium organic syntheses, including Knoevenagel reactions and cycloadditions. This highlights the potential of the piperazine core, present in this compound, to facilitate complex organic transformations under environmentally benign conditions.
Transition-Metal Catalysis with this compound Ligands
The pyridine and piperazine nitrogen atoms in this compound make it an excellent candidate for a ligand in transition-metal catalysis. nih.govsemanticscholar.orgwikipedia.orgjscimedcentral.com It can coordinate to a metal center in a monodentate fashion through the pyridine nitrogen or one of the piperazine nitrogens, or potentially as a bidentate ligand, although the latter would require a specific geometry. The electronic and steric properties of the ligand can be fine-tuned by modifying its structure, which in turn influences the reactivity and selectivity of the metal catalyst. mdpi.com
In the realm of palladium-catalyzed reactions, pyridine- and piperazine-containing ligands are of significant importance. rsc.orgmdpi.com this compound can serve as a ligand in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
In a typical Suzuki-Miyaura coupling, the ligand stabilizes the palladium(0) active species and facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The pyridine nitrogen of this compound can coordinate to the palladium center, and its electron-donating character can influence the electron density at the metal, thereby affecting the rates of the individual steps in the catalytic cycle. For example, the association of a pyridine ring with a palladium catalyst has been shown to increase the polarity of other parts of a molecule, which can influence reaction pathways. nih.gov
The table below summarizes the outcomes of representative palladium-catalyzed cross-coupling reactions where pyridine- and piperazine-based ligands have been employed, illustrating the potential catalytic utility of this compound.
| Reaction Type | Substrate 1 | Substrate 2 | Ligand Type | Catalyst System | Product Yield |
| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pyridine-Indolyl | Pd(OAc)₂ | High |
| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid Ester | Pyrazolyl-Pyridine | Pd Catalyst | 26-66% mdpi.com |
| Amidation | 3-Amino-N-Boc-4-chloropyridine | Amine | - | Pd Catalyst | - |
| Hydrogenation | Pyrazin-2-ol | H₂ | Chiral Bisphosphine | Pd(OCOCF₃)₂ | >95% conv. dicp.ac.cn |
This table is for illustrative purposes and shows the utility of related ligand systems, suggesting the potential applications for this compound.
The development of chiral ligands is crucial for enantioselective catalysis, which aims to produce one enantiomer of a chiral product selectively. nih.govhkbu.edu.hkresearchgate.netrsc.org Chiral derivatives of this compound can be designed to serve as ligands in asymmetric transformations. Chirality can be introduced by incorporating a chiral center into the piperazine ring or by attaching a chiral substituent to the molecule.
These chiral ligands can be used in a variety of asymmetric reactions, including hydrogenations, dearomatizations, and conjugate additions. rsc.orgdicp.ac.cnhkbu.edu.hk For example, in an asymmetric pyridinylation reaction, a chiral metal complex bearing a derivative of this compound could facilitate the enantioselective addition of a nucleophile to a pyridine ring. The chiral environment created by the ligand around the metal center would control the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.
The design of such catalysts often relies on creating a well-defined chiral pocket that forces the substrate to approach the metal center from a specific direction. The modular nature of this compound allows for systematic modifications to optimize both the steric and electronic properties of the ligand for a particular asymmetric transformation.
Role of Ligand Structure in Catalytic Reactivity and Selectivity
The structure of a ligand plays a pivotal role in determining the outcome of a catalytic reaction. nih.govrsc.org In the case of this compound and its derivatives, several structural features influence their catalytic performance.
Electronic Effects: The electron-donating piperazino group at the 4-position of the pyridine ring increases the electron density on the pyridine nitrogen. This enhanced basicity and electron-donating ability can strengthen the ligand-metal bond and modulate the electronic properties of the metal center. A more electron-rich metal center is generally more reactive in oxidative addition steps but less reactive in reductive elimination. Therefore, a balance of electronic properties is often required for optimal catalytic activity.
Steric Effects: The steric bulk of the 4-(4-methylpiperazino) group can influence the coordination geometry of the metal complex and the accessibility of the catalytic site. Bulky ligands can create a more open coordination sphere, which may be beneficial for accommodating large substrates. Conversely, they can also shield the metal center, which can enhance selectivity by controlling the approach of reactants. In palladium-catalyzed cross-coupling reactions, the steric hindrance of ligands is known to promote the reductive elimination step, which is often the product-forming step.
The interplay between electronic and steric effects is critical for achieving high reactivity and selectivity. For instance, in palladium-catalyzed C(sp³)–H activation, the introduction of specific substituents on the pyridine ring of a ligand can dramatically alter the reaction's efficiency. rsc.org The table below outlines the key structural features of this compound and their expected impact on catalysis.
| Structural Feature | Potential Effect on Catalysis |
| Pyridine Nitrogen | Primary coordination site for transition metals. Its basicity is modulated by the piperazino group. |
| Piperazine Nitrogens | Secondary coordination sites or centers for organocatalytic activity (basicity/nucleophilicity). |
| N-Methyl Group | Provides a specific steric and electronic environment at one of the piperazine nitrogens. |
| 4-Substituent on Pyridine | The piperazino group acts as a strong electron-donating group, influencing the electronic properties of the pyridine ring and the metal center. |
Electrochemical Behavior and Applications of 4 4 Methylpiperazino Pyridine
Redox Properties of the Pyridine (B92270) and Piperazine (B1678402) Rings
The redox behavior of 4-(4-methylpiperazino)pyridine is a composite of the characteristics of its constituent rings. The pyridine ring, being a π-deficient aromatic system due to the electronegative nitrogen atom, typically undergoes reduction. mdpi.com Its reactivity is directed towards nucleophiles. mdpi.com The reduction potential of the pyridine ring is sensitive to the nature of its substituents. Electron-withdrawing groups lower the electron density on the ring, making reduction easier (occur at a more positive potential), while electron-donating groups increase the electron density, making reduction more challenging (occur at a more negative potential). mdpi.com In this compound, the methylpiperazino group at the C-4 position acts as an electron-donating group, thus making the pyridine ring's reduction slightly more difficult compared to unsubstituted pyridine.
| Compound | Substituent at C-3 | Nature of Substituent | Cathodic Peak Potential (Ecp V vs. SHE) | Reference |
|---|---|---|---|---|
| Pyridine Derivative 1 | -H | - | -1.23 | mdpi.com |
| Pyridine Derivative 2 | -CO2Me | Electron-withdrawing | -0.98 | mdpi.com |
| Pyridine Derivative 3 | -CONH2 | Electron-withdrawing | -1.13 | mdpi.com |
| Pyridine Derivative 4 | Pyrrolidone | Electron-withdrawing | -1.17 | mdpi.com |
| Pyridine Derivative 5 | Pyrrolidine | Electron-donating | -1.27 | mdpi.com |
Electrochemical Synthesis and Functionalization
The pyridine moiety is a versatile platform for electrochemical functionalization, allowing for the introduction of various groups onto the ring system.
Electrochemical methods can be employed for the hydrogenation of pyridine rings to produce piperidines. This process involves a 6-electron, 6-proton reduction. nih.govacs.org For instance, the electrocatalytic hydrogenation of pyridine to piperidine (B6355638) has been successfully demonstrated using an anion exchange membrane (AEM) electrolyzer with a Rhodium on Ketjenblack (Rh/KB) catalyst. nih.govacs.org This transformation highlights the potential for electroreductive modification of the pyridine core in molecules like this compound.
Direct C-H functionalization of the pyridine ring can be achieved through electrochemical methods, offering a step-economical route for synthesizing complex pyridine derivatives. nih.gov These reactions leverage the electrochemical generation of reactive intermediates to add new functional groups to the pyridine ring.
Examples of such transformations on pyridine systems include:
Meta-C–H Sulfonylation: An electrochemical approach allows for the meta-sulfonylation of pyridines using nucleophilic sulfinates. This method proceeds through a redox-neutral dearomatization-rearomatization strategy. nih.gov
C-H Carboxylation: The direct carboxylation of pyridines with CO₂ can be achieved electrochemically. Interestingly, the regioselectivity of this reaction can be controlled by the choice of the electrolysis setup; a divided cell favors C5-carboxylation, whereas an undivided cell promotes C4-carboxylation. nih.gov
| Reaction Type | Reagents/Conditions | Key Feature | Reference |
|---|---|---|---|
| Electrocatalytic Hydrogenation | AEM electrolyzer, Rh/KB catalyst, aqueous catholyte | Reduces pyridine ring to piperidine ring. nih.govacs.org | nih.govacs.org |
| meta-C–H Sulfonylation | Nucleophilic sulfinates, undivided cell, GF anode, Pt cathode | Achieves meta-functionalization via a dearomatization-rearomatization sequence. nih.gov | nih.gov |
| C–H Carboxylation | CO₂, divided or undivided electrochemical cell | Site selectivity (C4 vs. C5) is controlled by reactor choice. nih.gov | nih.gov |
Protonation and Deprotonation Behavior at Electrode Interfaces
The protonation state of molecules at electrode interfaces is crucial as it affects their adsorption, orientation, and reactivity. For this compound, the pyridinic nitrogen is a primary site for protonation. Studies on the structurally similar 4-(dimethylamino)pyridine (DMAP) provide significant insight into this behavior.
Using techniques like vibrational sum frequency (VSF) spectroscopy, it has been shown that the protonation state of DMAP adsorbed on a gold electrode can be controlled by the applied potential. chemrxiv.org At neutral pH, the protonated form (DMAPH⁺) is present at the interface. As the electrode potential is made more negative, a potential-induced deprotonation occurs, converting the adsorbed DMAPH⁺ to its neutral DMAP form. chemrxiv.org This process is reversible. Given the structural analogy, this compound is expected to exhibit similar potential-dependent protonation and deprotonation at the pyridine nitrogen when adsorbed on an electrode surface.
Surface Adsorption and Orientation Studies in Electrochemistry
The orientation of aromatic molecules on an electrode surface is governed by a balance of interactions, including π-system interactions with the electrode material and electrostatic forces. For pyridine and related compounds, adsorption with the aromatic ring oriented parallel to the electrode surface is often favored, as this maximizes the π-system interactions. researchgate.net
For DMAP, a close analog of this compound, studies have revealed a potential-dependent orientation. chemrxiv.org At relatively low potentials, both the protonated (DMAPH⁺) and neutral (DMAP) species adsorb in a flat-lying, horizontal orientation on the gold surface. chemrxiv.org However, at more positive biases, a phase transition occurs, causing the molecules to adopt a more vertical orientation. chemrxiv.org This reorientation is likely driven by the changing surface charge and electric field at the interface. It is highly probable that this compound follows a similar pattern of behavior, initially adsorbing flat on the electrode surface and then reorienting as the electrode potential becomes more positive.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.gov These methods can be applied to 4-(4-Methylpiperazino)pyridine to understand its three-dimensional geometry, electron distribution, and molecular orbitals.
DFT calculations can optimize the molecular structure of this compound, predicting bond lengths, bond angles, and dihedral angles. researchgate.net This provides a precise 3D model of the molecule in its lowest energy state. Furthermore, these calculations reveal electronic properties such as the distribution of electron density, which is crucial for understanding how the molecule will interact with other molecules.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov
| Calculated Property | Significance |
|---|---|
| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. |
| Dipole Moment | Measures the overall polarity of the molecule. |
Molecular Docking Studies of this compound Derivatives with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. bohrium.com
Derivatives of this compound have been the subject of molecular docking studies to explore their potential as inhibitors of various biological targets. For instance, derivatives of similar piperidinopyridine and piperidinopyrimidine have been investigated as potential inhibitors of oxidosqualene cyclase (OSC), a key enzyme in cholesterol biosynthesis. researchgate.netresearchgate.net
Molecular docking simulations can predict the specific way in which a derivative of this compound binds within the active site of a target protein. nih.gov These predictions include the conformation of the ligand and its orientation relative to the amino acid residues of the protein. The strength of this interaction is quantified by a docking score or binding affinity, which is an estimation of the binding free energy. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov
For example, in studies of urease inhibitors, docking simulations of pyridylpiperazine hybrids have shown binding energies in the range of -6.1 to -8.1 kcal/mol, indicating strong binding to the enzyme's active site. nih.gov Similarly, docking studies of piperidinopyridine derivatives against oxidosqualene cyclase have also demonstrated strong binding affinities. researchgate.net
| Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Pyridylpiperazine Hybrids | Urease | -6.1 to -8.1 | nih.gov |
| Piperidinopyridine Derivatives | Oxidosqualene Cyclase (OSC) | Up to -9.2 | researchgate.net |
A detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the ligand's affinity and selectivity for the target. Common types of interactions include:
Hydrogen Bonding: These occur between a hydrogen atom in a donor group (e.g., N-H, O-H) and an electronegative acceptor atom (e.g., N, O). Hydrogen bonds are highly directional and play a significant role in the specificity of ligand binding. researchgate.net
Electrostatic Interactions: These are the attractive or repulsive forces between charged or polar groups on the ligand and the protein.
Pi-Stacking: This interaction occurs between aromatic rings, such as the pyridine (B92270) ring in this compound, and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: These occur when nonpolar groups on the ligand and protein are in close proximity, driven by the exclusion of water molecules. researchgate.net
In docking studies of piperidinopyridine derivatives with OSC, hydrogen bonds with critical amino acid residues, along with hydrophobic and electrostatic interactions, were found to be key for stabilizing the complex. researchgate.net
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction between a ligand and its target protein over time. mdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose and any conformational changes that may occur in both the ligand and the protein upon binding. arxiv.org
In Silico Prediction Tools for Ligand Design
In silico tools for ligand design encompass a wide range of computational methods that are used to design and optimize new drug candidates. nih.gov These tools can be used to generate novel molecular structures, predict their properties, and prioritize them for synthesis and testing.
For the design of this compound derivatives, these tools can be used to:
Scaffold Hopping: Identify new core structures that can mimic the binding mode of the original compound.
Fragment-Based Design: Build new molecules by combining small molecular fragments that are known to bind to the target.
Virtual Screening: Screen large libraries of virtual compounds to identify those with the highest predicted affinity for the target. click2drug.org
ADME/T Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds to assess their drug-likeness. nih.gov
These in silico approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. auctoresonline.org
Machine Learning and Neural Network Applications in Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. springernature.com Machine learning and neural networks have become powerful tools for developing sophisticated QSAR models. researchgate.netnih.gov
In the context of this compound derivatives, a QSAR study would involve:
Data Collection: Assembling a dataset of compounds with known biological activity against a specific target.
Descriptor Calculation: Calculating a set of numerical descriptors for each compound that represent its structural and physicochemical properties.
Model Building: Using a machine learning algorithm, such as a neural network, to build a model that can predict the biological activity of a compound based on its descriptors. nih.govarxiv.org
Model Validation: Testing the predictive power of the model on a set of compounds that were not used in its training.
Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. mdpi.com Neural networks are particularly adept at handling complex, non-linear relationships between chemical structure and biological activity. nih.gov
Structure Activity Relationship Sar and Ligand Design Studies of 4 4 Methylpiperazino Pyridine Derivatives
Influence of Pyridine (B92270) Ring Substitutions on Molecular Recognition and Activity
Substitutions on the pyridine ring of the 4-(4-methylpiperazino)pyridine core play a critical role in modulating the electronic properties of the molecule and providing additional interaction points for molecular recognition. The position and nature of these substituents can drastically alter a compound's affinity and selectivity for its biological target.
The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, an interaction that is often crucial for anchoring the ligand in the active site of a protein. Substituents on the pyridine ring can influence the basicity of this nitrogen and introduce new interactions.
For example, in the development of kinase inhibitors, substitutions at the C2, C3, C5, and C6 positions of the pyridine ring have been extensively explored. Electron-withdrawing groups, such as halogens or cyano groups, can modulate the pKa of the pyridine nitrogen and affect its hydrogen bonding capacity. Conversely, electron-donating groups can enhance this interaction.
A study on urease inhibitors incorporating a pyridylpiperazine scaffold demonstrated the importance of substituents on the pyridine ring. A nitro group at the 3-position of the pyridine ring was found to be crucial for activity, as it withdraws electron density and makes the C2 position more susceptible to nucleophilic attack during synthesis, and also likely plays a role in binding to the enzyme. nih.gov
| Compound ID | Pyridine Ring Substituent | Target | IC50 (µM) |
| E | 3-NO2 | Urease | 3.90 |
| F | 3-NO2, 5-Cl | Urease | 2.85 |
| G | 3-NO2, 5-Br | Urease | 2.50 |
| H | 3-NO2, 5-CH3 | Urease | 4.15 |
The data indicates that the presence of a nitro group at the 3-position is a key feature for potent urease inhibition. Further substitution at the 5-position with halogens like chlorine and bromine enhances the activity, possibly due to additional hydrophobic or halogen bonding interactions. A methyl group at the same position, however, slightly diminishes the activity compared to the unsubstituted analog.
Core Scaffold Modifications and Their Effect on Biological Profile (e.g., Pyrimidine (B1678525), Quinazoline (B50416), Benzene (B151609) Analogs)
Modification of the core pyridine scaffold through bioisosteric replacement is a common strategy to improve a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Replacing the pyridine ring with other heterocycles like pyrimidine or quinazoline, or even a simple benzene ring, can lead to significant changes in the molecule's geometry, electronic distribution, and ability to form key interactions.
Quinazoline Analogs: The fusion of a benzene ring to a pyrimidine core results in a quinazoline scaffold. This bicyclic system is larger and more rigid than pyridine or pyrimidine, which can restrict the conformational flexibility of the molecule and lead to higher binding affinity if the geometry is complementary to the target's active site. Many potent kinase inhibitors are based on the 4-anilinoquinazoline (B1210976) scaffold, where the this compound moiety can be attached at different positions to modulate activity and properties.
Benzene Analogs: Replacing the pyridine ring with a benzene ring removes the hydrogen bond accepting nitrogen atom. This can be detrimental if this interaction is critical for activity. However, if the primary role of the ring is to provide a scaffold for orienting other functional groups, a benzene analog might retain activity while potentially offering improved metabolic stability or altered selectivity.
The effect of such core modifications is highly dependent on the specific biological target and the binding mode of the parent compound.
Rational Design and Optimization of Novel this compound Analogs
The rational design and optimization of novel this compound analogs is an iterative process that leverages the understanding of SAR gained from initial studies. This process aims to enhance potency, improve selectivity, and optimize pharmacokinetic properties to develop a clinical candidate.
A typical optimization campaign starts with a "hit" compound identified from screening, which contains the this compound core. The initial SAR exploration, as described in the previous sections, provides a roadmap for further modifications.
A Case Study: Optimization of Kinase Inhibitors
In the development of a series of imidazo[4,5-b]pyridine-based kinase inhibitors, the this compound moiety was part of the initial lead structure. The optimization process involved several key steps:
Exploration of the Piperazine (B1678402) Substituent: As discussed in section 9.2, various alkyl and cycloalkyl groups were introduced at the N-position of the piperazine ring to probe the steric and electronic requirements of the binding pocket.
Modification of the Core Scaffold: The imidazo[4,5-b]pyridine core was substituted with different groups to enhance potency and modulate physicochemical properties. For example, the introduction of a chlorine atom at the 6-position of the core was found to significantly increase the inhibitory activity against Aurora kinases.
Introduction of a "Tail" Group: A variety of aryl and heteroaryl groups were attached to the core scaffold to explore additional binding interactions. This led to the discovery that a 1,3-dimethyl-1H-pyrazol-4-yl group was optimal for potent inhibition of both Aurora and FLT3 kinases.
This multi-pronged optimization strategy led to the identification of a preclinical development candidate with potent dual inhibitory activity and favorable oral bioavailability.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical descriptors. For this compound derivatives, QSAR models can provide valuable insights into the structural requirements for activity and can be used to predict the potency of novel, untested analogs.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A dataset of this compound analogs with a wide range of biological activities (e.g., IC50 values) is required. The compounds in the dataset should have structural diversity to ensure the model's predictive power.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be classified into several categories:
Constitutional descriptors: Related to the molecular formula and connectivity (e.g., molecular weight, number of rings).
Topological descriptors: Describing the atomic connectivity in the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive ability of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model development).
For a series of piperazine derivatives, a QSAR study might reveal that descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., dipole moment), and steric factors (e.g., molar refractivity) are important for their biological activity. Such a model could then be used to guide the design of new analogs with optimized properties. For example, a QSAR model for a series of renin inhibitors based on piperazine and ketopiperazine derivatives was successfully developed to predict their inhibitory activity.
Molecular Interactions and Biological Target Engagement in Vitro Studies
Enzyme Inhibition Mechanisms
Derivatives incorporating the 4-(4-Methylpiperazino)pyridine scaffold have been investigated for their inhibitory effects on several classes of enzymes. In vitro studies have elucidated their mechanisms of action against kinases, cholinesterases, and enzymes involved in metabolic regulation.
Kinase Inhibition (e.g., c-KIT Kinase, MPS1 Kinase)
The this compound moiety is a component of various kinase inhibitors. Its role has been explored in targeting specific kinases implicated in cell signaling and proliferation.
c-KIT Kinase: The c-KIT receptor tyrosine kinase is a target in the treatment of certain cancers, including gastrointestinal stromal tumors (GIST). mdpi.com Dysfunctional c-KIT signaling can lead to uncontrolled cell growth. mdpi.com Research into novel thiazolo[5,4-b]pyridine (B1319707) derivatives, which may include the this compound structure, has been conducted to identify potent c-KIT inhibitors capable of overcoming resistance to existing drugs like imatinib. mdpi.com One such derivative, compound 6r, demonstrated significant inhibition against a c-KIT mutant resistant to imatinib. mdpi.com
MPS1 Kinase: Monopolar spindle 1 (MPS1) is a kinase crucial for the proper execution of the mitotic checkpoint, ensuring accurate chromosome segregation. nih.gov Overexpression of MPS1 is common in cancer cells, making it a therapeutic target. nih.gov A series of pyrido[3,4-d]pyrimidine-based inhibitors, which incorporate a substituted piperazine (B1678402) group, have shown excellent potency and selectivity for MPS1. acs.org This class of compounds was developed through a structure-based hybridization approach to improve properties over previous leads. acs.org
| Compound Class | Target Kinase | Key Findings |
| Thiazolo[5,4-b]pyridine Derivatives | c-KIT | Identified inhibitors potent against imatinib-resistant c-KIT mutants. mdpi.com |
| Pyrido[3,4-d]pyrimidine Derivatives | MPS1 | Developed potent and selective inhibitors that modulate biomarkers in vivo. acs.org |
Cholinesterase Inhibition
Cholinesterase inhibitors function by impeding the activity of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), enzymes that break down acetylcholine (B1216132). mdpi.com This mechanism increases the levels of acetylcholine in the brain, a strategy employed in managing Alzheimer's disease. nih.gov Novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives, which are structurally related to this compound, have been synthesized and screened for their efficacy as AChE inhibitors. nih.gov Certain derivatives within this class demonstrated notable inhibitory activity against AChE when compared to the standard, neostigmine. nih.gov The core structure is explored for its potential in stimulating central cholinergic neurotransmission. nih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that deactivates incretin (B1656795) hormones, which are crucial for stimulating insulin (B600854) secretion. nih.govoatext.com Inhibiting DPP-4 is a therapeutic strategy for managing type 2 diabetes. mdpi.com Various heterocyclic compounds, including those with piperazine and pyridine (B92270) motifs, have been investigated as DPP-4 inhibitors. nih.govresearchgate.net Studies on dihydropyrimidine (B8664642) phthalimide (B116566) hybrids and piperazine-derived constrained compounds have identified molecules with strong in vitro DPP-4 inhibitory activity, sometimes exceeding that of reference drugs like alogliptin. mdpi.comresearchgate.net Molecular docking studies suggest that these compounds can establish good binding affinity at the DPP-4 active site. researchgate.net
| Compound Series | Target Enzyme | IC50 / % Inhibition | Reference Compound |
| Dihydropyrimidine Phthalimide Hybrids | DPP-4 | Hybrids 10g, 10i, 10e, 10d, and 10b showed stronger inhibition than the reference. mdpi.com | Alogliptin mdpi.com |
| Piperazine-Derived Constrained Compounds | DPP-4 | Compound 2g was identified as a potential inhibitor with better activity than the reference. researchgate.net | P32/98 researchgate.net |
Alpha-Amylase Inhibition
Alpha-amylase is a key digestive enzyme that hydrolyzes complex carbohydrates into simpler sugars. nih.gov Inhibiting this enzyme can delay carbohydrate absorption and reduce postprandial hyperglycemia, which is beneficial in managing diabetes. nih.govnih.gov Phenylsulfonyl piperazine analogues have been synthesized and evaluated for their α-amylase inhibitory potential. cumhuriyet.edu.tr In one study, a compound from this class (compound 4) showed an inhibitory percentage of 80.61%, which was more potent than the standard drug acarbose (B1664774) (78.81%). cumhuriyet.edu.tr Molecular docking studies indicated that this compound exhibited strong binding energy and specific interactions with key residues of the α-amylase enzyme. cumhuriyet.edu.tr
| Compound | % Inhibition (±SD) | Standard Drug | % Inhibition (±SD) |
| Phenylsulfonyl Piperazine Analogue (Compound 4) | 80.61 ± 0.62 cumhuriyet.edu.tr | Acarbose | 78.81 ± 0.02 cumhuriyet.edu.tr |
Receptor Binding and Modulation (In Vitro)
The this compound structure is a key pharmacophore in ligands designed to interact with G protein-coupled receptors, particularly serotonin (B10506) receptors.
Serotonin 5-HT2A Receptor Antagonism
The serotonin 5-HT2A receptor is a primary molecular target for treating various psychiatric disorders. mdpi.com Antagonists of this receptor have therapeutic potential. The this compound moiety is part of several compounds designed as 5-HT2A receptor antagonists. researchgate.net For example, the synthesis of 4-substituted 2-(4-methylpiperazino)pyrimidines and their quinazoline (B50416) analogs has yielded compounds that act as antagonists at this receptor. researchgate.net Similarly, arylpiperazine derivatives are a well-established class of 5-HT2A antagonists. mdpi.com Functional bioassays on novel compounds have confirmed their antagonistic potency at 5-HT2A receptors, and molecular docking studies have helped to elucidate the structure-activity relationships and binding modes within the receptor's active site. mdpi.comnih.govresearchgate.net
| Compound Class | Target Receptor | Activity |
| 2-(4-Methylpiperazino)pyrimidines researchgate.net | 5-HT2A | Antagonist |
| Arylpiperazine Derivatives mdpi.com | 5-HT2A | Antagonist |
| Phenyl-hydantoin core with arylpiperazine nih.govresearchgate.net | 5-HT2A | Antagonist |
Muscarinic Acetylcholine Receptor M4 Allosteric Modulation
The M4 subtype of the muscarinic acetylcholine receptor is a key regulator of dopaminergic hyperactivity and has emerged as a significant target for treating central nervous system disorders like schizophrenia. gavinpublishers.comnih.gov The development of selective activators for the M4 receptor is a primary goal; however, achieving subtype selectivity by targeting the highly conserved orthosteric binding site (where acetylcholine binds) has proven difficult. nih.govgoogleapis.com
An alternative and more successful approach involves targeting allosteric sites, which are topographically distinct from the orthosteric site. nih.govgoogleapis.com Ligands that bind to these sites are known as allosteric modulators. Positive allosteric modulators (PAMs) are particularly valuable as they enhance the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating the receptor themselves. nih.govnih.gov This mechanism maintains the natural temporal and spatial patterns of neurotransmission. nih.gov While specific data on this compound as an M4 PAM is not detailed in the reviewed literature, extensive research has focused on discovering novel, selective M4 PAMs, highlighting the therapeutic potential of compounds that can modulate this receptor. nih.govwipo.int For instance, the small molecule modulator LY2033298 has been identified as a highly selective PAM for the human M4 receptor, demonstrating the feasibility of achieving subtype selectivity through allosteric binding sites. nih.gov
Interactions with Neurotransmitter Transporters
The interaction of piperazine-pyridine derivatives with biogenic amine transporters, including the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), has been a subject of investigation. These transporters are critical for regulating neurotransmitter levels in the synapse and are targets for many therapeutic drugs. nih.govrti.orgnih.gov
In vitro studies on novel diphenylbutylpiperazinepyridyl derivatives, which share the piperazine-pyridine core structure, have demonstrated potent inhibition of the reuptake of all three major monoamine neurotransmitters: dopamine, serotonin, and noradrenaline. nih.gov The research, conducted using rat brain synaptosomes, showed that compounds such as FG5865, FG5891, and FG5893 effectively inhibit neurotransmitter uptake. nih.gov Furthermore, some of these compounds were found to increase the release of serotonin and dopamine. nih.gov This dual action of reuptake inhibition and release modulation indicates a significant interaction with the functional mechanisms of these critical transporters. nih.gov
In Vitro Cellular Activity Profiling
Antiproliferative Activity against Cancer Cell Lines
The piperazine and pyridine moieties are considered promising pharmacophoric fragments in the development of new anticancer agents. unipa.it Various derivatives incorporating the 4-methylpiperazino pyridine scaffold have been synthesized and evaluated for their antiproliferative effects against a range of human cancer cell lines.
One study detailed a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were assessed using an MTT assay. nih.gov Several of these compounds showed good activity against the Colo-205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and IMR-32 (neuroblastoma) cell lines. nih.gov Another investigation into 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds found potent anticancer activity, particularly against the UO-31 renal cell carcinoma cell line. unipa.it
Below is a summary of the antiproliferative activity of selected derivatives.
| Compound Series | Cell Line | Cancer Type | Activity Measurement | Result | Reference |
|---|---|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one derivative (6d) | Colo-205 | Colon Adenocarcinoma | IC₅₀ | Good Activity | nih.gov |
| Pyrido[1,2-a]pyrimidin-4-one derivative (6e) | MDA-MB-231 | Breast Adenocarcinoma | IC₅₀ | Good Activity | nih.gov |
| Pyrido[1,2-a]pyrimidin-4-one derivative (6i) | IMR-32 | Neuroblastoma | IC₅₀ | Good Activity | nih.gov |
| 4-Piperazinylquinoline derivative (8c) | UO-31 | Renal Cell Carcinoma | Growth % | 6.68 | unipa.it |
| 4-Piperazinylquinoline derivative (8g) | UO-31 | Renal Cell Carcinoma | Growth % | 19.40 | unipa.it |
Antioxidant Activity
The antioxidant potential of compounds containing piperazine and pyridine structures has been evaluated through various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. gavinpublishers.comnih.govmedcraveonline.com This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. medcraveonline.com
Studies on 1-aryl/aralkyl piperazine derivatives demonstrated notable radical scavenging activity. nih.gov For example, a derivative featuring a hydroxyl group (compound 3c) showed the highest activity in both DPPH and ABTS assays, underscoring the importance of specific structural features for antioxidant properties. nih.gov While some dihydropyridine (B1217469) derivatives showed high relative antioxidant activity in a β-carotene/linoleic acid assay, their effectiveness in the DPPH assay was limited. gavinpublishers.com
The table below presents the antioxidant activity of selected piperazine derivatives.
| Compound | Assay | IC₅₀ (µmol/L) | Reference |
|---|---|---|---|
| Piperazine Derivative (3a) | DPPH | 371.97 | nih.gov |
| Piperazine Derivative (3c) | DPPH | 189.42 | nih.gov |
| Piperazine Derivative (3f) | DPPH | 420.57 | nih.gov |
| Piperazine Derivative (3c) | ABTS | 3.45 | nih.gov |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH | 113.17 | nih.gov |
| Butylated Hydroxytoluene (BHT) (Standard) | ABTS | 26.29 | nih.gov |
Anti-inflammatory Activity
The anti-inflammatory properties of piperazine derivatives have been investigated in vitro by measuring their ability to modulate the production of key pro-inflammatory mediators. Chronic inflammation is linked to numerous diseases, and the suppression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is a significant therapeutic strategy. nih.govmdpi.commdpi.com
A study on the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) evaluated its effect on inflammatory parameters. The findings indicated that this compound reduced the levels of the pro-inflammatory cytokines IL-1β and TNF-α, demonstrating a clear anti-inflammatory effect at the cellular level. nih.gov This suggests that compounds with a 4-methylpiperazine core can effectively interfere with inflammatory pathways. nih.gov
Advanced Applications in Materials Science
Functionalization of Biomolecular Assemblies (e.g., Piperazino-Modified DNA)
The precise modification of biomolecules is a powerful tool in biotechnology and nanotechnology. DNA, with its programmable self-assembly properties, is a particularly attractive scaffold for the construction of nanoscale structures. The introduction of non-natural modifications can impart new functionalities and enhance its structural properties. One area of significant interest is the modification of the sugar-phosphate backbone of DNA with piperazino groups.
Research has demonstrated that the incorporation of a 4'-C-(N-Methylpiperazino)methyl group into the deoxyribose sugar of a DNA nucleotide can have a profound impact on the stability of the resulting DNA duplex. digitellinc.comnih.gov This modification introduces a positively charged moiety at physiological pH, which can electrostatically interact with the negatively charged phosphate (B84403) backbone of the complementary strand, thereby reducing electrostatic repulsion and stabilizing the double helix. digitellinc.com
The introduction of three such modifications into a 12-mer DNA duplex has been shown to increase its melting temperature (Tm) by as much as 7°C at low salt concentrations. digitellinc.com This enhanced stability is a valuable attribute for the development of DNA-based nanomaterials and diagnostic probes that need to function under a variety of conditions.
Furthermore, the distal nitrogen atom of the piperazino group provides a convenient handle for further functionalization. digitellinc.com For instance, a pyrene (B120774) molecule, a fluorescent probe, can be attached to the piperazino group via a flexible linker. digitellinc.comnih.gov In a DNA duplex, this pyrene moiety can intercalate between the base pairs, leading to a further increase in the melting temperature, by up to 9°C per modification. digitellinc.comnih.gov This dual modification strategy, combining the stabilizing effect of the piperazino group with the functional properties of an attached molecule, opens up possibilities for creating DNA-based systems with integrated diagnostic and structural features.
Table 1: Impact of 4'-C-piperazinomethyl Modifications on DNA Duplex Stability
| Modification | Change in Melting Temperature (ΔTm) per modification | Reference |
|---|---|---|
| 4'-C-piperazinomethyl | Up to +5°C | digitellinc.comnih.gov |
This interactive table summarizes the reported increases in the melting temperature of DNA duplexes upon incorporation of piperazino-based modifications.
Development of Functional Polymeric Materials
Pyridine-containing polymers have long been a subject of interest in materials science due to their diverse properties, including their ability to coordinate with metal ions, act as catalysts, and exhibit interesting electronic and optical characteristics. The incorporation of a 4-(4-Methylpiperazino) moiety into a polymer backbone could bestow a unique combination of properties, including pH-responsiveness and metal-binding capabilities.
While the direct polymerization of 4-(4-Methylpiperazino)pyridine has not been a major focus of reported research, the principles of polymer synthesis using related pyridine-containing monomers are well-established. For instance, polymers based on 4-vinylpyridine (B31050) are known to form a variety of well-ordered structures, such as cylinders, lamellae, and spheres, when copolymerized with other monomers. These structures can be controlled by the molecular weight and composition of the block copolymers.
The presence of the pyridine (B92270) nitrogen allows these polymers to act as ligands for metal ions, leading to the formation of metallopolymers with interesting catalytic, magnetic, or optical properties. The addition of a methylpiperazino group would introduce further coordination sites and a basic character, making the resulting polymers potentially responsive to changes in pH. Such pH-responsive polymers can find applications in drug delivery systems, where a change in the local pH environment triggers the release of a therapeutic agent.
Chemo/Biosensor Development
The development of sensitive and selective chemo/biosensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The design of these sensors often relies on the specific interaction between a receptor molecule on the sensor surface and the target analyte. Pyridine derivatives have been successfully employed in the fabrication of electrochemical sensors due to their ability to coordinate with metal ions and participate in electrochemical reactions.
For example, a sensor modified with 4-mercaptopyridine (B10438) has been shown to be highly effective for the sensitive electrochemical detection of mercury ions. In this system, the pyridine nitrogen atom coordinates with the mercury ion, leading to a measurable change in the electrochemical properties of the sensor.
The development of a sensor based on this compound would likely involve its immobilization on an electrode surface, followed by the monitoring of changes in electrochemical signals, such as current or impedance, upon exposure to the target analyte. The specificity of such a sensor would depend on the selective interaction between the functionalized pyridine and the analyte of interest.
Q & A
Q. What are the recommended synthetic routes for 4-(4-Methylpiperazino)pyridine, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves nitration and reduction steps. For example, nitrating 4-(4-halophenyl)pyridine derivatives using concentrated nitric and sulfuric acids yields nitro intermediates, which are subsequently reduced to amines (e.g., via catalytic hydrogenation or chemical reductants like Fe/HCl) . Optimization includes controlling reaction temperature (e.g., maintaining <50°C to prevent side reactions) and using anhydrous solvents to improve yields. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the pyridine and piperazine rings. For instance, aromatic protons in pyridine resonate at δ 8.5–9.0 ppm, while piperazine methyl groups appear at δ 2.3–2.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, achieving resolutions >99% using C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H] at m/z 204.14 for CHN) .
Q. What safety precautions are necessary when handling this compound derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials like vermiculite .
Advanced Research Questions
Q. How can computational QSAR models predict the biological activity of this compound derivatives?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models utilize descriptors like logP (lipophilicity), polar surface area, and electronic parameters (e.g., Hammett constants). For example, studies on 4-(4-methylpiperazino)pyrimidines demonstrated that increased electron-donating groups on the pyridine ring enhance 5-HT receptor antagonism (pIC >7.0) . Tools like MOE or Schrödinger Suite generate 3D pharmacophore models, while genetic algorithms optimize substituent selection for target binding .
Q. How do structural modifications at the pyridine ring influence the physicochemical properties of this compound?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Substituents like -NO or -Cl increase melting points (e.g., mp 270°C for 4-(4-Methylpiperazino)benzoic acid) but reduce solubility in polar solvents .
- Hydrophobic Substituents : Alkyl chains (e.g., -CH) enhance logP values (e.g., logP = 1.8 for 4-(4-Methylpiperazino)benzaldehyde), improving blood-brain barrier penetration .
- Steric Effects : Bulky groups at the 2-position of pyridine hinder enzymatic degradation, increasing plasma half-life (e.g., t >6 hours in murine models) .
Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?
- Methodological Answer :
- Dose-Response Reassessment : Validate EC values across multiple cell lines (e.g., HEK293 vs. CHO) to account for receptor expression variability .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify species-specific clearance rates. For instance, cytochrome P450 3A4-mediated oxidation may explain discrepancies in bioavailability .
- Crystallographic Analysis : Resolve binding mode ambiguities via X-ray co-crystallography with target proteins (e.g., serotonin receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
